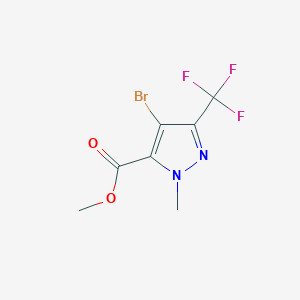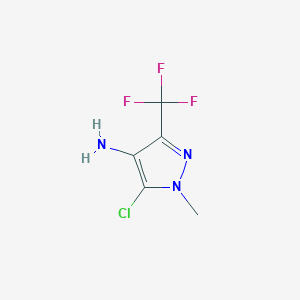
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
Übersicht
Beschreibung
“5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine” is a chemical compound with the molecular formula C6H4ClF3N2O2 . It has a molecular weight of 228.56 . This compound is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is "1S/C5H4ClF3N2/c1-11-4(6)2-3(10-11)5(7,8)9/h2H,1H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 184.55 g/mol . Its exact mass and monoisotopic mass are 184.0015103 g/mol . It has a topological polar surface area of 17.8 Ų . The compound has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 0 rotatable bonds .
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine serves as a key intermediate in the synthesis of various derivatives with potential biological activities. For instance, Xu Li-feng (2011) described the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives from similar compounds, showcasing their excellent biological activities in medicine (Xu Li-feng, 2011).
Chemical Reactions and Structural Analysis
The compound is also instrumental in understanding chemical reactions and structural dynamics of related chemical structures. Research by Maria Koyioni et al. (2014) on the reaction of similar pyrazol-5-amines with Appel salt and their transformation into various compounds under different conditions, contributes significantly to the field of organic chemistry (Maria Koyioni et al., 2014).
Nucleophilic Substitution Reactions
S. Sakya and Bryson Rast (2003) demonstrated the use of similar chloro pyrazoles in nucleophilic substitution reactions, resulting in high-yield production of alkyl amino and thioether pyrazoles (S. Sakya & Bryson Rast, 2003).
Fluorescent Molecules Synthesis
The compound's reactivity was also utilized by Yan‐Chao Wu et al. (2006) for synthesizing novel fluorescent molecules, highlighting its potential in creating fluorophores with many binding sites (Yan‐Chao Wu et al., 2006).
Tautomerism Studies
In 2009, A. Amarasekara et al. focused on the tautomerism of 4-acylpyrazolone Schiff bases derived from similar compounds, contributing to the understanding of chemical equilibria and structural dynamics in organic chemistry (A. Amarasekara et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF3N3/c1-12-4(6)2(10)3(11-12)5(7,8)9/h10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFSCIBVIMHPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



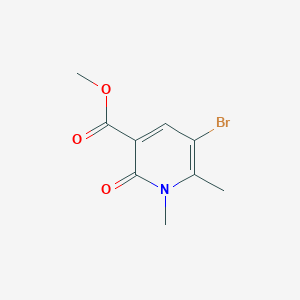

![Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1435215.png)
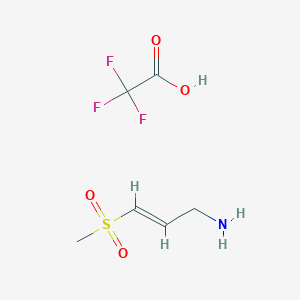
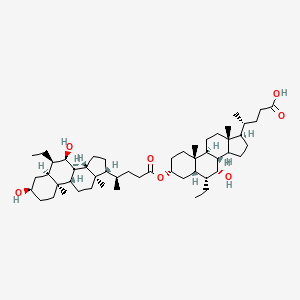

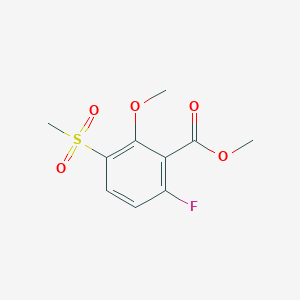
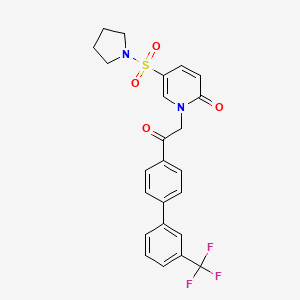
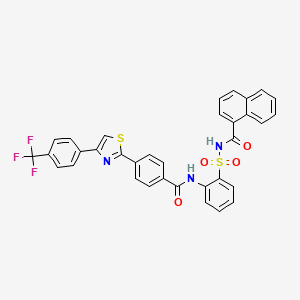
![tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1435227.png)
![2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate](/img/structure/B1435228.png)
